(3-Chloro-2-formylphenyl)boronic acid

Descripción general

Descripción

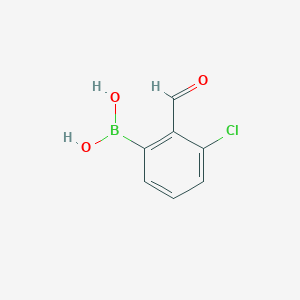

(3-Chloro-2-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H6BClO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chloro group at the 3-position and a formyl group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-formylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3-chloro-2-formylphenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

(3-Chloro-2-formylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 3-Chloro-2-carboxyphenylboronic acid.

Reduction: 3-Chloro-2-hydroxymethylphenylboronic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of (3-Chloro-2-formylphenyl)boronic acid is in Suzuki coupling reactions, where it acts as a coupling partner for the formation of biaryl compounds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound can facilitate the formation of carbon-carbon bonds, which are essential in constructing larger molecular frameworks.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, this compound has shown moderate activity against various bacterial strains and fungi, including Escherichia coli and Candida albicans. The compound's mechanism appears to involve the inhibition of key enzymes necessary for microbial growth, making it a potential candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

Material Science

Fluorescent Sensors

The boronic acid functionality allows for the development of fluorescent sensors that can detect monosaccharides through specific interactions. These sensors utilize the reversible binding of sugars to the boronic acid group, resulting in a measurable change in fluorescence. This application has significant implications for biosensors and diagnostic tools.

Case Studies

Wound Healing Applications

A study investigated the effects of phenylboronic acid derivatives on wound healing using L929 fibroblast cell lines. The results indicated that this compound could enhance cell migration and proliferation, suggesting its potential use in regenerative medicine for treating non-healing wounds. The concentration-dependent effects highlight the importance of dosage in therapeutic applications.

Table 3: Wound Healing Effects

| Compound | Concentration Range (μg/ml) | Viability (%) | Cell Migration Effect |

|---|---|---|---|

| This compound | 3.90 - 250 | 64 - 109 | Significant increase |

| Control | N/A | Varies | Baseline |

Mecanismo De Acción

The mechanism of action of (3-Chloro-2-formylphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity .

Comparación Con Compuestos Similares

Similar Compounds

3-Formylphenylboronic acid: Similar structure but lacks the chloro substituent.

2-Fluorophenylboronic acid: Contains a fluorine atom instead of a chloro group.

3-Fluorophenylboronic acid: Similar structure with a fluorine substituent at the 3-position.

Uniqueness

(3-Chloro-2-formylphenyl)boronic acid is unique due to the presence of both chloro and formyl groups, which confer distinct reactivity and properties. The chloro group can participate in various substitution reactions, while the formyl group can undergo oxidation and reduction, making the compound versatile in synthetic applications .

Actividad Biológica

(3-Chloro-2-formylphenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article explores its synthesis, properties, and biological activities, focusing on antimicrobial effects, mechanisms of action, and relevant case studies.

Synthesis and Properties

This compound can be synthesized through various synthetic pathways that involve the introduction of the chloro and formyl groups onto a phenylboronic acid scaffold. The presence of the chloro substituent enhances the compound's reactivity and acidity, which are critical for its biological activity. The compound exhibits tautomeric behavior, leading to the formation of cyclic isomers that may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has demonstrated moderate activity against various pathogens, including:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Bacillus cereus

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for this compound indicate its effectiveness as an antimicrobial agent. For instance, studies have shown that it exhibits lower MIC values against Bacillus cereus compared to established antifungal agents like Tavaborole (AN2690), suggesting a strong potential for clinical applications in treating bacterial infections .

| Pathogen | MIC Value (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 100 | Higher |

| Aspergillus niger | 75 | Higher |

| Escherichia coli | 50 | Comparable |

| Bacillus cereus | 25 | Lower |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme for protein synthesis in bacteria and fungi. Docking studies have shown that the compound can bind effectively to the active site of LeuRS, similar to other known inhibitors like Tavaborole .

This binding potentially leads to the formation of a spiroboronate complex with adenosine monophosphate (AMP), disrupting normal protein synthesis processes in microbial cells.

Case Studies

- In Vitro Studies : A study conducted by researchers demonstrated that this compound exhibited significant antifungal activity against Candida albicans at concentrations as low as 100 µg/mL. The study utilized both agar diffusion methods and MIC determinations to confirm these findings .

- Comparative Analysis : Another investigation compared various phenylboronic acids and their derivatives, revealing that those with electron-withdrawing groups, such as chlorine, displayed enhanced antimicrobial properties due to increased acidity and improved binding capabilities to diol-containing substrates .

Propiedades

IUPAC Name |

(3-chloro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYANPLLJDXQXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.